molecular formula C14H16N2O B7560167 N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide

カタログ番号 B7560167
分子量: 228.29 g/mol
InChIキー: ONXVTHUUTUHCGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide, also known as CX717, is a nootropic drug that has been extensively studied for its cognitive enhancing properties. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX717 has shown promising results in preclinical studies as a potential treatment for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

作用機序

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory. This compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. This results in increased synaptic transmission and enhanced synaptic plasticity, which is thought to underlie the cognitive enhancing properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and synaptic plasticity in various brain regions, including the hippocampus, prefrontal cortex, and amygdala. In addition, this compound has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that play a crucial role in learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

実験室実験の利点と制限

One of the advantages of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is that it has been extensively studied in preclinical models, and its cognitive enhancing properties have been well established. In addition, this compound has shown promise as a potential treatment for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and ADHD. However, one of the limitations of this compound is that its mechanism of action is not fully understood, and more research is needed to elucidate the precise molecular mechanisms underlying its cognitive enhancing properties.

将来の方向性

There are several future directions for research on N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide. One direction is to investigate the potential therapeutic applications of this compound for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and ADHD. Another direction is to elucidate the precise molecular mechanisms underlying the cognitive enhancing properties of this compound. This could involve studying the effects of this compound on various signaling pathways and gene expression profiles in the brain. Finally, future research could also explore the potential use of this compound in combination with other drugs or cognitive training interventions to enhance cognitive function.

合成法

The synthesis of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide involves the reaction of 3-cyanophenylmagnesium bromide with N-methylcyclopentanecarboxamide in the presence of copper(I) iodide as a catalyst. The reaction yields this compound as a white solid with a purity of over 99%. This synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for use in preclinical and clinical studies.

科学的研究の応用

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has been extensively studied for its cognitive enhancing properties in preclinical studies. Several animal studies have demonstrated that this compound improves learning and memory in various cognitive tasks, including object recognition, spatial memory, and fear conditioning. In addition, this compound has shown promise as a potential treatment for cognitive impairment associated with Alzheimer's disease, schizophrenia, and ADHD.

特性

IUPAC Name

N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(14(17)12-6-2-3-7-12)13-8-4-5-11(9-13)10-15/h4-5,8-9,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVTHUUTUHCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。